4-Nonylbenzoic acid chemical properties and structure
4-Nonylbenzoic acid chemical properties and structure
An In-depth Technical Guide to 4-Nonylbenzoic Acid: Chemical Properties and Structure
Introduction
4-Nonylbenzoic acid is a para-substituted benzoic acid derivative characterized by a nonyl group attached to the fourth carbon of the benzene ring. This compound and its derivatives are of interest in various fields, including materials science, particularly in the development of liquid crystalline materials.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Nonylbenzoic acid, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The fundamental chemical and physical properties of 4-Nonylbenzoic acid are summarized in the table below, providing a consolidated reference for key quantitative data.
| Property | Value | Source |
| IUPAC Name | 4-nonylbenzoic acid | [3] |
| Synonyms | p-nonyl-benzoicaci, P-NONYLBENZOIC ACID, P-(N-NONYL)BENZOIC ACID, 4-NONYLBENZENECARBOXYLIC ACID | [4] |
| CAS Number | 38289-46-2 | [3][4] |
| Molecular Formula | C₁₆H₂₄O₂ | [3][4] |
| Molecular Weight | 248.36 g/mol | [3] |
| Appearance | White solid | [1] |
| Melting Point | 92.5-94.3°C | [1] |
| SMILES | CCCCCCCCCC1=CC=C(C=C1)C(=O)O | [3] |
| InChI | InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18/h10-13H,2-9H2,1H3,(H,17,18) | [3] |
| InChIKey | FLRVNGMVEBEPQG-UHFFFAOYSA-N | [3] |
Spectroscopic Data
| Spectrum Type | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 0.86 (t, J = 6.9 Hz, 3H), 1.2-1.38 (m, 12H), 1.62 (m, 2H), 2.66 (t, J = 7.7 Hz, 2H), 7.26 (d, J = 8.2 Hz, 2H), 8.01 (d, J = 8.2 Hz, 2H)[1] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 14.1, 22.7, 29.2, 29.3, 29.4, 29.5, 31.1, 31.8, 36.1, 126.7, 128.6, 130.4, 149.6, 171.9[1] |
| IR (film) | 3072, 2924, 2852, 2669, 2554, 1683, 1609, 1575, 1469, 1424, 1321, 1290, 945, 859, 758 cm⁻¹[1] |
| Mass Spec. (EI) | m/z (rel. intensity): 248 (56, [M⁺]), 177 (7), 149 (9), 136 (100), 107 (9), 92 (38), 57 (14)[1] |
Chemical Structure
4-Nonylbenzoic acid consists of a benzene ring substituted with a carboxyl group (-COOH) and a nonyl group (-C₉H₁₉) at the para (1,4) positions. The long alkyl chain contributes to the molecule's hydrophobic character, while the carboxylic acid group provides a polar, hydrophilic functional group capable of hydrogen bonding. This amphiphilic nature is a key determinant of its physical properties, including its potential use in liquid crystals.[1]
Experimental Protocols
The following section details the experimental protocol for the synthesis of 4-Nonylbenzoic acid, adapted from a published organic synthesis procedure.[1]
Synthesis of 4-Nonylbenzoic Acid Methyl Ester
This initial step involves an iron-catalyzed cross-coupling reaction.
Materials:
-
Magnesium turnings (2.95 g, 121.0 mmol)
-
Tetrahydrofuran (THF)
-
1,2-dibromoethane (0.3 mL, 3.6 mmol)
-
1-bromononane (20.52 g, 97.0 mmol)
-
4-chlorobenzoic acid methyl ester (13.0 g, 76.2 mmol)
-
Ferric acetylacetonate [Fe(acac)₃] (1.35 g, 3.82 mmol)
-
N-methylpyrrolidinone (NMP)
-
Diethyl ether
Procedure:
-
A 250-mL three-necked, round-bottomed flask is charged with magnesium turnings. The flask is flame-dried under vacuum.
-
After cooling, the apparatus is flushed with argon, and the magnesium turnings are suspended in 20 mL of THF.
-
1,2-dibromoethane is introduced to activate the magnesium.
-
A solution of 1-bromononane in 100 mL of THF is added dropwise to maintain a gentle reflux, forming nonylmagnesium bromide. The mixture is refluxed for an additional 20 minutes and then cooled.
-
In a separate 2-L flask, 4-chlorobenzoic acid methyl ester, Fe(acac)₃, 450 mL of THF, and 25 mL of NMP are combined and cooled in an ice bath.
-
The prepared nonylmagnesium bromide solution is rapidly added to the cooled mixture.
-
The reaction is stirred for 7-10 minutes at ambient temperature, then diluted with 200 mL of diethyl ether.
Synthesis of 4-Nonylbenzoic Acid
This second step is the saponification of the methyl ester.
Materials:
-
4-Nonylbenzoic acid methyl ester (10.07 g, 38.37 mmol)
-
Methanol (100 mL)
-
1M aqueous NaOH (96 mL)
-
1M aqueous HCl (200 mL)
-
Ethyl acetate
-
Na₂SO₄
-
Hexanes
Procedure:
-
A 500-mL round-bottomed flask is charged with 4-nonylbenzoic acid methyl ester, methanol, and 1M aqueous NaOH.
-
The mixture is heated at reflux for 18 hours and then cooled to room temperature.
-
The reaction mixture is acidified with 1M aqueous HCl.
-
The product is extracted with four 250-mL portions of ethyl acetate.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated by rotary evaporation.
-
The crude product is recrystallized from 70 mL of hexanes to yield 4-nonylbenzoic acid as a white solid.[1]
Visualizations
Synthesis Workflow of 4-Nonylbenzoic Acid
Caption: Two-step synthesis of 4-Nonylbenzoic Acid.
Logical Relationship of Chemical Identifiers
Caption: Relationship between chemical identifiers.
